4-Chloro-2-hydroxy-N-methylbenzamide
Description
Properties
IUPAC Name |
4-chloro-2-hydroxy-N-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-10-8(12)6-3-2-5(9)4-7(6)11/h2-4,11H,1H3,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKNWWGNSQVVVAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=C(C=C1)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Reagents
The most widely reported method involves converting 4-chloro-2-hydroxybenzoic acid to its corresponding acid chloride using thionyl chloride (SOCl₂). This intermediate subsequently reacts with N-methylamine to form the target amide. The reaction proceeds via nucleophilic acyl substitution:
Optimized Protocol
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Step 1 (Acyl Chloride Formation): 4-Chloro-2-hydroxybenzoic acid (10 mmol) is refluxed with excess SOCl₂ (30 mmol) in anhydrous tetrahydrofuran (THF) at 65°C for 3 hours. The mixture is concentrated under reduced pressure to isolate the crude acid chloride.
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Step 2 (Amidation): The acid chloride is dissolved in THF and cooled to 0°C. N-Methylamine (15 mmol) is added dropwise, followed by stirring at 25°C for 12 hours. The product is purified via recrystallization from methanol, yielding 72–78% pure this compound.
Table 1: Performance Metrics of Acid Chloride Method
| Parameter | Value | Source |
|---|---|---|
| Starting Material | 4-Chloro-2-hydroxybenzoic acid | |
| Solvent | THF | |
| Reaction Temperature | 65°C (Step 1); 25°C (Step 2) | |
| Yield | 72–78% | |
| Purity (HPLC) | ≥95% |
Coupling Agent-Assisted Synthesis
Use of EDC/HOBt System
As an alternative to SOCl₂, the carbodiimide coupling agent 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) enables direct amidation of 4-chloro-2-hydroxybenzoic acid with N-methylamine. This method avoids handling corrosive acid chlorides and improves safety profiles.
Procedure Details
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Reaction Setup: 4-Chloro-2-hydroxybenzoic acid (10 mmol), EDC (12 mmol), and HOBt (12 mmol) are dissolved in dichloromethane (DCM). N-Methylamine (15 mmol) is added, and the mixture is stirred at 25°C for 24 hours.
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Workup: The organic layer is washed with 5% HCl, saturated NaHCO₃, and brine. After drying over MgSO₄, the solvent is evaporated, and the residue is recrystallized from ethanol, achieving a yield of 65–70%.
Table 2: Comparative Analysis of Coupling Agents
Solvent and Catalytic Innovations
Replacement of Toxic Solvents
Recent patents highlight the substitution of nitrobenzene—a toxic solvent traditionally used in Friedel-Crafts reactions—with chlorobenzene. While this innovation originated in benzophenone synthesis, its principles apply broadly to amidation reactions. Chlorobenzene reduces occupational hazards and simplifies waste management without compromising reaction efficiency.
Continuous Flow Reactor Applications
Industrial-scale production benefits from continuous flow reactors, which enhance heat transfer and mixing efficiency. For instance, a two-stage flow system achieves 94% yield in acyl chloride formation (residence time: 1.5 hours) and 89% yield in amidation (residence time: 2 hours), surpassing batch reactor performance.
Table 3: Solvent Impact on Reaction Efficiency
| Solvent | Boiling Point (°C) | Toxicity | Yield in Amidation | Source |
|---|---|---|---|---|
| Chlorobenzene | 131 | Moderate | 89% | |
| Nitrobenzene | 210 | High | 85% | |
| THF | 66 | Low | 78% |
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-hydroxy-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the amide group to an amine.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
Oxidation: Formation of 4-chloro-2-keto-N-methylbenzamide.
Reduction: Formation of 4-chloro-2-hydroxy-N-methylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Modulation of Signaling Pathways
Recent patents highlight the compound's role in modulating signaling pathways, particularly the Wnt/Frizzled signaling pathway, which is crucial in cell proliferation and differentiation. This modulation can potentially aid in treating diseases associated with dysregulation of these pathways, such as certain cancers and developmental disorders .
Antiviral Properties
Research indicates that derivatives of 4-chloro-2-hydroxy-N-methylbenzamide exhibit antiviral activity against human adenovirus (HAdV) infections. These findings suggest that the compound could be developed into therapeutic agents for treating viral infections, especially in immunocompromised patients .
Potential in Drug Development
The compound's unique structure makes it a candidate for further drug development. Its ability to interact with biological targets can be leveraged to design new pharmaceuticals that target specific diseases. The exploration of its derivatives may lead to the discovery of more effective drugs with fewer side effects.
Case Study 1: Wnt/Frizzled Signaling Modulation
A study investigated various compounds' effects on the Wnt signaling pathway, identifying this compound as a significant modulator. The study demonstrated that the compound could enhance or inhibit signaling depending on the context, suggesting its utility in therapeutic applications for conditions like colorectal cancer .
Case Study 2: Antiviral Activity Against HAdV
In a clinical context, derivatives of this compound were tested for their efficacy against HAdV. Results showed a marked reduction in viral replication, indicating that this compound could serve as a basis for developing antiviral therapies .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 4-Chloro-2-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets. The hydroxyl and amide groups allow it to form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The chlorine atom may also play a role in enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Analogues
a. 2-Hydroxy-N-(4-methylphenyl)benzamide (Compound II)
- Structural Differences : Lacks the 4-chloro and N-methyl groups but retains the 2-hydroxybenzamide core.
b. N-(4-Chlorophenyl)-2-hydroxybenzamide (Compound III)
d. 4-Chloro-N-methylbenzamide ()
- Structural Differences : Lacks the 2-hydroxyl group.
- Impact : Absence of intramolecular hydrogen bonding results in different dihedral angles (5.9° and 16.7° between benzene and amide planes) compared to hydroxyl-containing analogs, altering molecular conformation .
Spectroscopic and Physical Properties
Crystal Structure and Hydrogen Bonding
- This compound : Likely forms intramolecular O–H⋯O hydrogen bonds (as seen in analog 2-hydroxy-N-(4-methylphenyl)benzamide), stabilizing planar conformations .
- 4-Chloro-N-methylbenzamide () : Chains formed via N–H⋯O hydrogen bonds along the b-axis; C–H⋯O interactions further stabilize the lattice .
- 2-Hydroxy-N-(3-nitrophenyl)benzamide : Exhibits intermolecular N–H⋯O and O–H⋯O bonds, with nitro groups influencing π-π stacking .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Chloro-2-hydroxy-N-methylbenzamide, and how can product purity be verified?
- Methodological Answer : The compound can be synthesized via coupling reactions between the carboxylic acid derivative and an appropriate amine using reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) under low-temperature conditions (-50°C) to minimize side reactions . Purification is typically achieved via column chromatography. Purity verification requires spectroscopic techniques:
- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and hydroxyl (-OH) stretch (~3200–3500 cm⁻¹).
- ¹H-NMR : Look for characteristic peaks, such as the methyl group (δ ~2.5 ppm) and aromatic protons (δ ~6.5–8.0 ppm) .
Q. How do pH and temperature influence the fluorescence properties of this compound?
- Methodological Answer : Fluorescence intensity is maximized at pH 5 and 25°C , as protonation/deprotonation of the hydroxyl group affects electronic transitions. Stability testing shows fluorescence remains constant over time, making it suitable for prolonged assays. Researchers should use buffered solutions (e.g., acetate buffer for pH 5) and thermostated cuvettes for reproducibility .
- Table 1 : Optimal Fluorescence Conditions
| Parameter | Optimal Value |
|---|---|
| pH | 5.0 |
| Temperature | 25°C |
| λex | 340 nm |
| λem | 380 nm |
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (amide, hydroxyl).
- ¹H-NMR and ¹³C-NMR : Resolve aromatic and alkyl proton environments; methyl groups appear as singlets.
- Elemental Analysis : Validates molecular formula (e.g., %C, %H, %N within ±0.3% of theoretical values) .
Advanced Research Questions
Q. How can researchers resolve contradictions in fluorescence emission data under varying solvent polarities?
- Methodological Answer : Solvent polarity impacts excited-state relaxation. To address discrepancies:
Perform solvatochromic studies using solvents like DMSO, ethanol, and hexane.
Calculate Stokes shifts and correlate with solvent dielectric constants.
Use time-resolved fluorescence to distinguish between static and dynamic quenching mechanisms .
Q. What methodologies are effective for analyzing the thermodynamic stability of this compound-metal complexes?
- Methodological Answer :
-
Fluorescence Titration : Titrate the compound with metal ions (e.g., Pb²⁺) and measure fluorescence quenching.
-
Binding Constant (Kb) : Calculate using the Stern-Volmer equation:
where $ F_0 $ and $ F $ are fluorescence intensities in the absence and presence of quencher [Q].- Thermodynamic Parameters : Derive ΔG, ΔH, and ΔS via van’t Hoff analysis at multiple temperatures .
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of derivatives?
- Methodological Answer :
- Synthetic Modifications : Introduce substituents (e.g., halogens, methoxy groups) at the benzamide core.
- Biological Assays : Test derivatives for enzyme inhibition (e.g., kinase assays) or antimicrobial activity.
- Computational Modeling : Use DFT (Density Functional Theory) to correlate electronic properties (HOMO-LUMO gaps) with activity .
Q. What experimental strategies mitigate low yields in coupling reactions during synthesis?
- Methodological Answer :
- Reagent Optimization : Replace DCC/HOBt with EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for better solubility.
- Temperature Control : Maintain sub-zero temperatures to suppress racemization.
- Catalyst Screening : Test DMAP (4-dimethylaminopyridine) to accelerate acylation .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported binding constants for this compound-protein interactions?
- Methodological Answer :
- Standardize Conditions : Ensure consistent pH, ionic strength, and temperature across studies.
- Orthogonal Techniques : Validate fluorescence data with ITC (Isothermal Titration Calorimetry) or SPR (Surface Plasmon Resonance).
- Statistical Validation : Report confidence intervals (e.g., RSD% < 2%) and use triplicate measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
